molecular formula C8H7ClFNO3 B1456275 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene CAS No. 1257997-14-0

1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene

Cat. No.: B1456275
CAS No.: 1257997-14-0
M. Wt: 219.6 g/mol
InChI Key: VCLVZQGCQXDZJK-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene typically involves the chloromethylation of a suitable aromatic precursor. One common method is the reaction of 2-fluoro-5-methoxy-4-nitrobenzene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out under mild conditions, often in a solvent like dichloromethane (CH2Cl2) at low temperatures .

Chemical Reactions Analysis

1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2).

    Oxidation: The methoxy group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Scientific Research Applications

1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and resins, due to its functional groups that can undergo further chemical modifications.

    Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays to investigate the interactions of small molecules with biological macromolecules.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene largely depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

1-(Chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene can be compared to similar compounds such as:

    1-(Chloromethyl)-2-fluoro-4-nitrobenzene: Lacks the methoxy group, which may affect its reactivity and applications.

    1-(Chloromethyl)-2-fluoro-5-methoxybenzene:

    1-(Chloromethyl)-2-fluoro-5-nitrobenzene: Lacks the methoxy group, leading to differences in its chemical behavior and applications.

Properties

IUPAC Name

1-(chloromethyl)-2-fluoro-5-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO3/c1-14-8-2-5(4-9)6(10)3-7(8)11(12)13/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLVZQGCQXDZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (2-fluoro-5-methoxy-4-nitrophenyl)methanol (Compound 130D, 1.45 g, 7.21 mmol) in anhydrous DCM (17.0 mL) was charged with Thionyl chloride (1.055 mL, 14.5 mmol). and stirred while refluxing for 16 h. The reaction mixture was concentrated under reduced pressure to yield a brown solid. This material was used without any further purification. 1H NMR (CDCl3, 400 MHz): δ=3.99 (s, 3 H), 4.65 (d, J=1.01 Hz, 2 H), 7.19 (d, J=5.81 Hz, 1 H), 7.65 (d, J=8.84 Hz, 1 H).
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.055 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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